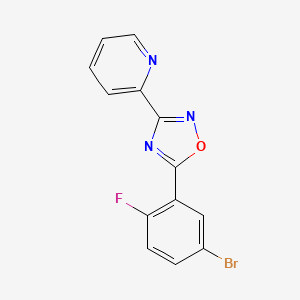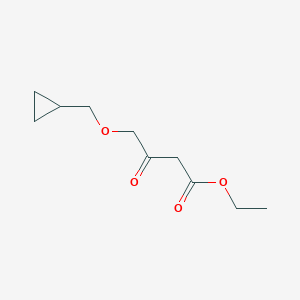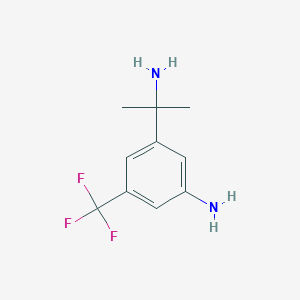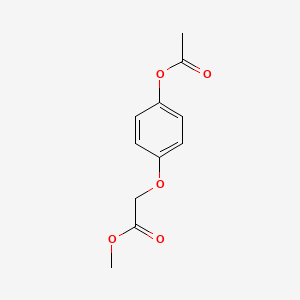
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 5-bromo-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the oxadiazole ring.
Coupling Reactions: The pyridine and phenyl rings can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of a base like potassium carbonate and a solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.
科学的研究の応用
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anti-cancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Material Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It can be used as a fluorescent probe for detecting specific biomolecules, owing to its strong fluorescence emission.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole varies depending on its application:
Medicinal Chemistry: The compound may inhibit specific enzymes, such as kinases, by binding to their active sites and blocking substrate access. This can disrupt signaling pathways essential for cancer cell survival and proliferation.
Fluorescent Probes: The oxadiazole ring’s electronic structure allows it to absorb light at specific wavelengths and emit fluorescence, making it useful for detecting biomolecules in biological samples.
類似化合物との比較
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole: Lacks the bromine and fluorine substituents, resulting in different electronic properties and reactivity.
3-(2-Pyridyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole:
3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: The methoxy group can influence the compound’s solubility and reactivity.
The presence of the bromine and fluorine atoms in this compound makes it unique, as these substituents can enhance its reactivity and electronic properties, making it suitable for specific applications in medicinal chemistry and material science.
特性
分子式 |
C13H7BrFN3O |
|---|---|
分子量 |
320.12 g/mol |
IUPAC名 |
5-(5-bromo-2-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrFN3O/c14-8-4-5-10(15)9(7-8)13-17-12(18-19-13)11-3-1-2-6-16-11/h1-7H |
InChIキー |
PZGMNRZJBQJWGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene](/img/structure/B8377609.png)

![4-Fluoro-2-(hydroxymethyl)-6-[(phenylmethyl)oxy]phenol](/img/structure/B8377620.png)











